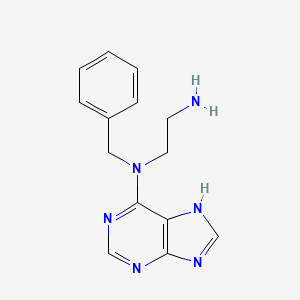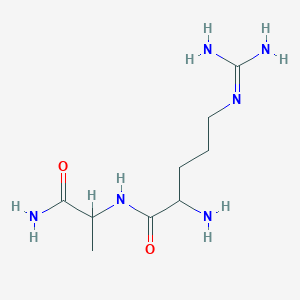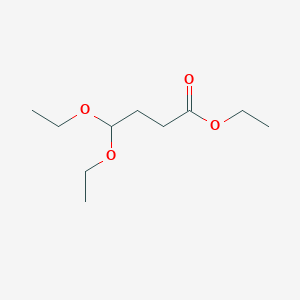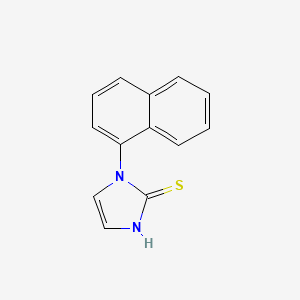
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- is a complex organic compound that combines the structural features of ethylenediamine, benzylamine, and purine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- typically involves multi-step organic reactions. One common method starts with the reaction of ethylenediamine with benzyl chloride to form N1-(phenylmethyl)-1,2-ethanediamine. This intermediate is then reacted with 6-chloropurine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or imines.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting any imine groups back to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Amides, imines.
Reduction: Amines.
Substitution: Alkylated purines.
Applications De Recherche Scientifique
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N1-(phenylmethyl)-N1-adenin-9-yl-: Similar structure but with adenine instead of purine.
1,2-Ethanediamine, N1-(phenylmethyl)-N1-guanine-9-yl-: Contains guanine instead of purine.
Uniqueness
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- is unique due to its specific combination of ethylenediamine, benzylamine, and purine structures. This unique combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
This detailed overview provides a comprehensive understanding of 1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
1179310-96-3 |
|---|---|
Formule moléculaire |
C14H16N6 |
Poids moléculaire |
268.32 g/mol |
Nom IUPAC |
N'-benzyl-N'-(7H-purin-6-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H16N6/c15-6-7-20(8-11-4-2-1-3-5-11)14-12-13(17-9-16-12)18-10-19-14/h1-5,9-10H,6-8,15H2,(H,16,17,18,19) |
Clé InChI |
QGLABSTXFUQZFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCN)C2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(4-Chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B12112189.png)

![Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B12112203.png)


![2-(Chloromethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12112228.png)

![[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112248.png)


![2-[[1-[2-(Phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12112287.png)
![beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-](/img/structure/B12112291.png)

